N-(3-Bromophenyl)oxan-2-amine
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Overview
Description
N-(3-Bromophenyl)oxan-2-amine is an organic compound that belongs to the class of amines It features a bromophenyl group attached to an oxan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-Bromophenyl)oxan-2-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-bromophenylamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-(3-Bromophenyl)oxan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)oxan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)oxan-2-amine
- N-(3-Chlorophenyl)oxan-2-amine
- N-(3-Fluorophenyl)oxan-2-amine
Uniqueness
N-(3-Bromophenyl)oxan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom can influence the compound’s electronic structure, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
61862-55-3 |
---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-(3-bromophenyl)oxan-2-amine |
InChI |
InChI=1S/C11H14BrNO/c12-9-4-3-5-10(8-9)13-11-6-1-2-7-14-11/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
QFJIPFDUCWDVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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